molecular formula C24H27N3O4 B11382743 4-(3-ethoxyphenyl)-5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(3-ethoxyphenyl)-5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11382743
M. Wt: 421.5 g/mol
InChI Key: MNLMDMSAAHFSPM-UHFFFAOYSA-N
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Description

Compound X: is a complex heterocyclic compound with a fused pyrrolopyrazole ring system. Its chemical structure is as follows:

Compound X=4-(3-ethoxyphenyl)-5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one\text{Compound X} = \text{this compound} Compound X=this compound

This compound combines aromatic rings, an ethoxy group, and a pyrrolopyrazole core. Its unique arrangement contributes to its diverse properties.

Preparation Methods

Synthetic Routes:

    One-Pot Synthesis: A common method involves a one-pot reaction using appropriate starting materials. For instance, the condensation of 2-hydroxybenzaldehyde, ethyl acetoacetate, and hydrazine hydrate can yield .

    Multistep Synthesis: Another approach includes multistep reactions, such as cyclization of an intermediate hydrazone followed by reduction and cyclization.

Reaction Conditions:

  • Solvents: Commonly used solvents include ethanol, methanol, or acetonitrile.
  • Catalysts: Acidic or basic catalysts may be employed.
  • Temperature: Reactions are typically carried out at reflux or room temperature.

Industrial Production:

Compound X: is not produced industrially due to its complexity. research laboratories synthesize it for further investigations.

Chemical Reactions Analysis

Compound X: undergoes various reactions:

    Oxidation: It can be oxidized to form a corresponding ketone.

    Reduction: Reduction of the pyrazole ring leads to a dihydropyrrolo derivative.

    Substitution: Ethoxy groups can be substituted with other functional groups.

Common reagents include hydrazine, hydrogen peroxide, and metal catalysts. Major products depend on reaction conditions and substituents.

Scientific Research Applications

Compound X: finds applications in:

    Medicine: Its anti-inflammatory and antioxidant properties make it a potential drug candidate.

    Chemistry: Researchers study its reactivity and design analogs.

    Biology: It interacts with cellular pathways, affecting gene expression and protein function.

    Industry: Limited applications due to synthesis challenges.

Mechanism of Action

Compound X: modulates cellular processes by:

    Targeting Enzymes: It inhibits specific enzymes involved in inflammation or oxidative stress.

    Gene Regulation: It affects gene expression via transcription factors.

    Cell Signaling: It interacts with signaling pathways (e.g., MAPK, NF-κB).

Comparison with Similar Compounds

Compound X: stands out due to its unique combination of aromatic moieties, ethoxy groups, and pyrrolopyrazole core. Similar compounds include:

    Compound Y: Shares the pyrrolopyrazole scaffold but lacks the ethoxy groups.

    Compound Z: Contains similar functional groups but has a different ring system.

: Reference 1 (if available) : Reference 2 (if available) : Reference 3 (if available)

Properties

Molecular Formula

C24H27N3O4

Molecular Weight

421.5 g/mol

IUPAC Name

4-(3-ethoxyphenyl)-5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C24H27N3O4/c1-3-30-14-8-13-27-23(16-9-7-10-17(15-16)31-4-2)20-21(25-26-22(20)24(27)29)18-11-5-6-12-19(18)28/h5-7,9-12,15,23,28H,3-4,8,13-14H2,1-2H3,(H,25,26)

InChI Key

MNLMDMSAAHFSPM-UHFFFAOYSA-N

Canonical SMILES

CCOCCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC(=CC=C4)OCC

Origin of Product

United States

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